

Spectroscopic data for 2-(Butylthio)benzoic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Butylthio)benzoic acid

CAS No.: 17839-61-1

Cat. No.: B2362384

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Executive Summary

This technical guide provides a comprehensive spectroscopic profile for **2-(Butylthio)benzoic acid** (CAS: 17839-61-1), also known as

-butylthiosalicylic acid. As a sulfur-containing isostere of salicylic acid derivatives, this compound represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and coordination ligands.

This document is structured to serve as a self-validating protocol for researchers. It details the synthesis logic, expected spectral signatures, and quality control parameters required to confirm chemical identity and purity during drug development workflows.

Chemical Identity & Properties

| Parameter | Detail |
|-------------------|---|
| IUPAC Name | 2-(Butylsulfanyl)benzoic acid |
| Common Name | -Butylthiosalicylic acid |
| CAS Number | 17839-61-1 |
| Molecular Formula | |
| Molecular Weight | 210.29 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystals) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1][2] |

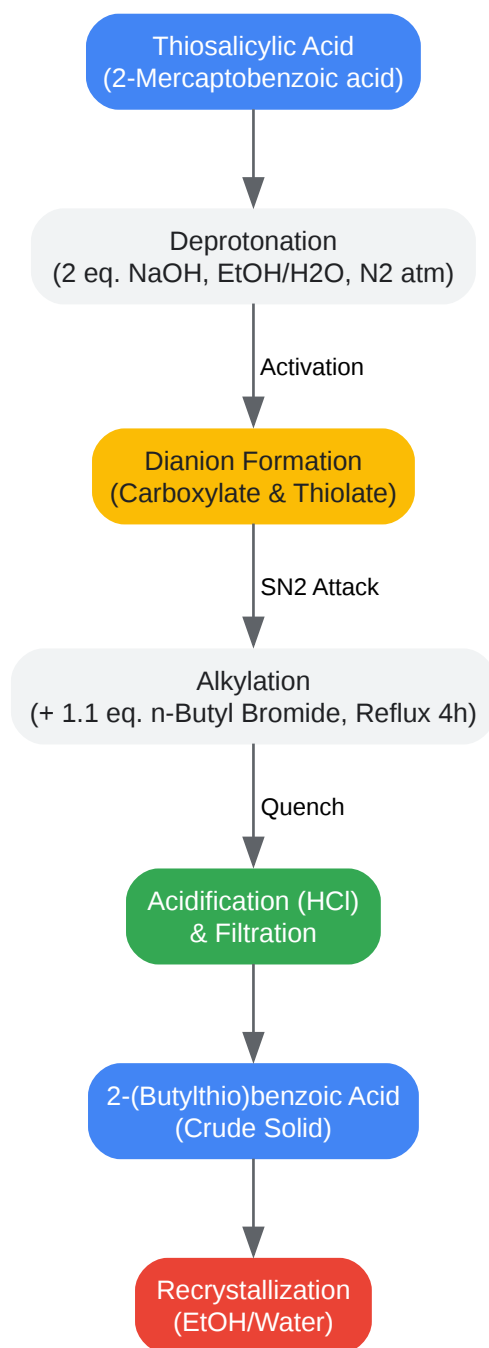
Synthesis & Sample Preparation Protocol

To ensure spectroscopic data correlates with high-purity material, the following synthesis and purification workflow is recommended. This method utilizes a nucleophilic substitution on thiosalicylic acid, minimizing oxidation byproducts (disulfides).

Reaction Logic (Self-Validating)

- Reagents: Thiosalicylic acid (Nucleophile),
-Butyl bromide (Electrophile), NaOH (Base).
- Solvent: Ethanol/Water (1:1) – Ensures solubility of the thiosalicylate dianion.
- Critical Control Point: The reaction must be performed under an inert atmosphere () to prevent the dimerization of thiosalicylic acid to dithiosalicylic acid.

Synthesis Workflow Diagram



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Figure 1: Synthesis pathway for **2-(Butylthio)benzoic acid** emphasizing the critical deprotonation step to favor S-alkylation over O-alkylation.

Spectroscopic Characterization (The Core)

The following data represents the Reference Spectral Profile. Experimental samples should be validated against these specific signal assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Deuteriochloroform) or DMSO-

. Internal Standard: TMS (

0.00 ppm).

Interpretation Strategy: The molecule possesses a distinct asymmetry.[3] The butyl chain provides a clear aliphatic signature, while the ortho-substituted benzene ring displays a characteristic ABCD aromatic pattern. The key validation marker is the triplet at

ppm, confirming the sulfur-methylene connectivity.

Table 1:

NMR Assignment (400 MHz,

)

| Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|----------------|---------------------|-------------|-------------------|--|
| 11.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable with). |
| 8.12 | Doublet of Doublets | 1H | Ar-H (C6) | Ortho to Carbonyl; most deshielded aromatic proton. |
| 7.45 - 7.55 | Multiplet | 1H | Ar-H (C4) | Para to Sulfur; typical aromatic coupling. |
| 7.35 | Doublet | 1H | Ar-H (C3) | Ortho to Sulfur; shielded relative to C6. |
| 7.15 - 7.25 | Multiplet | 1H | Ar-H (C5) | Meta to Carbonyl. |
| 2.94 | Triplet (Hz) | 2H | -S-CH - | Diagnostic Peak: Chemical shift confirms S-alkylation (O-alkyl would be ~4.0 ppm). |
| 1.68 | Quintet | 2H | -CH -CH -CH | Methylene beta to sulfur. |
| 1.48 | Sextet | 2H | -CH | Methylene gamma to sulfur. |

| | | | | |
|------|---------|----|-----|------------------------|
| | | | -CH | |
| | | | -CH | |
| 0.94 | Triplet | 3H | -CH | Terminal methyl group. |

Table 2:

NMR Assignment (100 MHz,

)

| Shift (, ppm) | Assignment |
|----------------|-----------------------------|
| 171.5 | C=O (Carboxylic Acid) |
| 142.8 | Ar-C (C2, ipso to Sulfur) |
| 132.5 | Ar-C (C4) |
| 131.2 | Ar-C (C6) |
| 127.0 | Ar-C (C1, ipso to Carbonyl) |
| 125.8 | Ar-C (C3) |
| 124.1 | Ar-C (C5) |
| 32.5 | -S-CH - |
| 31.2 | -CH - (Beta) |
| 22.1 | -CH - (Gamma) |
| 13.6 | -CH |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Diagnostic Bands:

- O-H Stretch (3300–2500 cm

): Very broad, overlapping C-H stretches. Characteristic of carboxylic acid dimers.

- C=O Stretch (1680–1695 cm

): Strong, sharp peak. The frequency is slightly lower than typical benzoic acids due to conjugation and the heavy atom effect of sulfur in the ortho position.

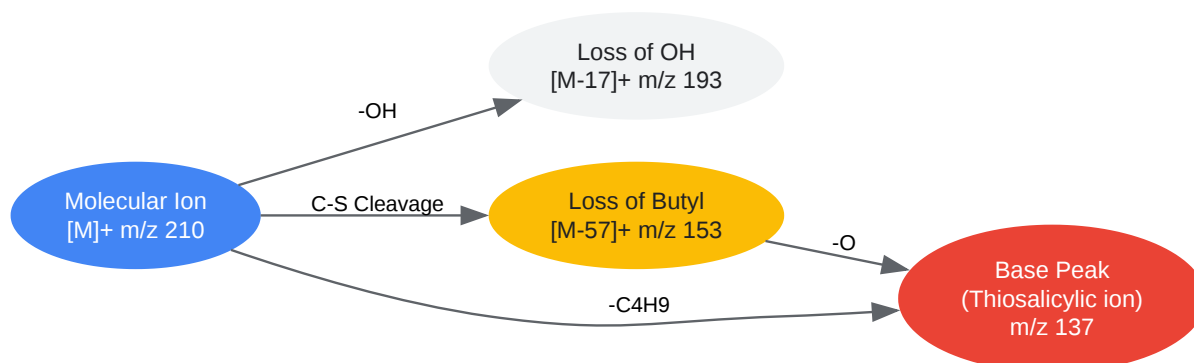
- C-S Stretch (600–800 cm

): Weak bands in the fingerprint region, often difficult to assign definitively but useful for fingerprinting.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Mode: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (EI) for structural elucidation.

Fragmentation Logic Diagram:



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Figure 2: Predicted fragmentation pathway for **2-(Butylthio)benzoic acid** (EI Source).

- Molecular Ion:

210 (

)

- Base Peak: Often

137 (Thiosalicylium cation) or

153 (loss of butyl group).

Quality Control & Purity Analysis

To validate the synthesized material for pharmaceutical screening, use the following HPLC method.

- Column: C18 Reverse Phase (mm, 5 m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Aromatic absorption) and 310 nm (Sulfur-conjugated band).
- Acceptance Criteria: Purity by area normalization.

References

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